molecular formula C14H10N2O B1507005 3-(1h-Benzimidazol-2-yl)benzaldehyde CAS No. 893736-03-3

3-(1h-Benzimidazol-2-yl)benzaldehyde

Cat. No.: B1507005
CAS No.: 893736-03-3
M. Wt: 222.24 g/mol
InChI Key: MPDAOJPPIOVYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzimidazol-2-yl)benzaldehyde (CAS 893736-03-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates the privileged benzimidazole pharmacophore, a heterocyclic ring system known to mimic naturally occurring purine nucleotides, which allows it to interact with a wide range of biological targets and biopolymers . This compound is primarily valued as a versatile building block for the synthesis of novel, biologically active molecules. Researchers utilize its reactive aldehyde group to create various derivatives, most notably Schiff bases via condensation with aromatic amines . These resulting compounds are frequently explored for their potential pharmacological activities. The core benzimidazole scaffold is a well-established structure in therapeutic agents, and derivatives of this compound have been investigated for their potent antibacterial activity against pathogens such as Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), as well as for their promising antifungal and anticancer properties . The mechanism of action for such derivatives is often multi-targeted, with research suggesting potential inhibition of critical enzymes like dihydrofolate reductase (DHFR), which is a validated target for both antimicrobial and anticancer agents . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)16-14/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDAOJPPIOVYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723204
Record name 3-(1H-Benzimidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-03-3
Record name 3-(1H-Benzimidazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antiparasitic and Anticancer Properties

Research has demonstrated that derivatives of 3-(1H-benzimidazol-2-yl)benzaldehyde exhibit potent antiparasitic and anticancer activities. For instance, a series of benzimidazole derivatives, including hydrazones derived from benzaldehydes, showed significant anthelmintic activity against Trichinella spiralis larvae in vitro, with some compounds also displaying moderate antiproliferative effects against MCF-7 breast cancer cells. The mechanism is attributed to the interference with tubulin polymerization, which is critical for cell division and function .

Table 1: Biological Activities of Benzimidazole Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50/Effectiveness
Benzimidazole HydrazonesAntiparasiticT. spiralisSignificant activity
Benzimidazole DerivativeAnticancerMCF-7Moderate activity

Antimicrobial Properties

The antimicrobial potential of benzimidazole derivatives has been extensively studied. Compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited MIC values comparable to standard antibiotics like norfloxacin and chloromycin .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacterial StrainMIC (μg/ml)
Compound AS. aureus2
Compound BE. coli4
Compound CB. subtilis5

Synthesis of Schiff Bases

This compound serves as a precursor for the synthesis of Schiff bases through condensation reactions with amines. This reaction can be catalyzed by various acids, providing a versatile method for generating new compounds with potential biological activities .

Table 3: Synthesis Conditions for Schiff Bases

CatalystReaction ConditionsYield (%)
H3PO4·12WO3·xH2ORefluxHigh
Nano-Fe2O3Solvent-freeExcellent

Formation of Hydrazones

The formation of hydrazones from benzaldehyde derivatives is another important application. These compounds have been synthesized under reflux conditions with hydrazine hydrate, yielding products that exhibit significant biological activities .

Case Study: Antiparasitic Activity

A study focused on the synthesis of a series of 1H-benzimidazol-2-yl hydrazones revealed their effectiveness against muscle larvae of T. spiralis. The results indicated that these compounds could interfere with the larval development process, showcasing their potential as new antiparasitic agents.

Case Study: Anticancer Mechanism

Another investigation assessed the anticancer properties of benzimidazole derivatives against various cancer cell lines. The study highlighted that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity, indicating that structural modifications can lead to improved therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Analogues

Benzimidazole-Aldehyde Derivatives
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde (): This compound replaces the direct benzimidazole-benzaldehyde linkage with a sulfanyl (-S-) bridge. It is synthesized via nucleophilic aromatic substitution between 4-fluorobenzaldehyde and 1,3-dihydro-2H-1,3-benzimidazole-2-thione, yielding a thioether derivative.
  • 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines ():
    These derivatives incorporate a pyrazolo-pyridine ring instead of benzaldehyde. For example, L1–L3 (Chart 1 in ) exhibit cyclin-dependent kinase (Cdk) inhibition and antiproliferative activity against cancer cells. Their synthesis involves complex multistep routes, contrasting with the simpler aldehyde-functionalized derivatives .

Benzimidazole Derivatives with Bioactive Substituents
  • Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) and 3079203 (2-(1H-benzimidazol-2-yl)-1-phenylguanidine) ():
    These derivatives lack the aldehyde group but show strong binding affinities (-7.3 kcal/mol) against methicillin-resistant Staphylococcus aureus (MRSA) PBP2A, highlighting the role of benzimidazole in antimicrobial design .

Physicochemical and Electronic Properties

Nonlinear Optical (NLO) Responses

Benzimidazole derivatives are studied for NLO applications due to their π-conjugated systems. For instance:

  • [Salicylidenephenyl]benzimidazole (Spbzl) and 4-((3-(1H-benzimidazol-2-yl)phenylimino)methyl)-3-hydroxy-benzoic acid (Pbzlb) (): These compounds exhibit NLO responses comparable to 1b (a designed benzimidazole derivative at CAM-B3LYP level), with hyperpolarizability values in the range of 2.00×10⁻³⁰ esu. This suggests that 3-(1H-benzimidazol-2-yl)benzaldehyde could similarly serve as an NLO material if functionalized appropriately .

Table 1: NLO Properties of Selected Benzimidazole Derivatives

Compound β (esu) Method Reference
Spbzl 1.95×10⁻³⁰ B3LYP
Pbzlb 2.10×10⁻³⁰ CAM-B3LYP
1b 2.00×10⁻³⁰ CAM-B3LYP
Antimicrobial Activity
Anticancer Activity
  • Organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines (): Ruthenium and osmium complexes of these ligands show potent antiproliferative effects, with IC₅₀ values in the nanomolar range. The aldehyde group in this compound could similarly coordinate metals for enhanced bioactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1H-Benzimidazol-2-yl)benzaldehyde typically involves two key steps:

  • Formation of the benzimidazole core from o-phenylenediamine derivatives.
  • Introduction or preservation of an aldehyde group on the benzene ring attached to the benzimidazole.

The benzimidazole ring is commonly synthesized via condensation reactions involving o-phenylenediamine and suitable carbonyl or related reagents under acidic or catalytic conditions. The aldehyde functionality is either introduced post-ring formation or retained if starting materials already contain it.

Preparation of Benzimidazole Core

2.1. Condensation of o-Phenylenediamine with Aldehydes

A widely used approach involves direct condensation of o-phenylenediamine with aromatic aldehydes under acidic or catalytic conditions to form benzimidazole derivatives. For example, refluxing o-phenylenediamine with substituted aromatic aldehydes in acidic media (e.g., hydrochloric acid or lactic acid) facilitates cyclization to benzimidazole rings.

  • In one study, o-phenylenediamine was reacted with lactic acid and hydrochloric acid under reflux for 16 hours to yield benzimidazole derivatives with high yield (~95%).

2.2. Use of Catalysts

Eco-friendly catalysts such as phosphotungstic acid (H3PO4·12WO3·xH2O) have been reported to catalyze benzimidazole formation efficiently. This catalyst promotes condensation reactions under milder conditions with good yields and purity.

2.3. Alternative Methods

Other methods include:

  • Reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol-water mixtures to form benzimidazole-2-thiol intermediates, which can be further transformed.
  • Oxidation and substitution reactions on benzimidazole-2-thiol to introduce desired substituents.

Introduction of the Benzaldehyde Group

3.1. Direct Use of Benzaldehyde-Containing Precursors

Starting with o-phenylenediamine derivatives already bearing aldehyde groups or reacting with benzaldehyde derivatives allows direct formation of this compound via condensation.

3.2. Post-Synthesis Functionalization

In cases where the benzimidazole ring is formed first, selective oxidation or substitution reactions can introduce the aldehyde group on the benzene ring. For example, oxidation of methyl-substituted benzimidazole derivatives using alumina-supported permanganate leads to the corresponding aldehydes.

Specific Synthetic Procedures and Conditions

Step Reagents & Conditions Yield & Notes Reference
Condensation of o-phenylenediamine with aromatic aldehydes in acidic medium (e.g., HCl, lactic acid) under reflux for 16 h o-phenylenediamine + aromatic aldehyde + HCl/lactic acid, reflux 16 h High yield (~95%), pale yellow solid
Oxidation of benzimidazole alcohol to aldehyde using alumina-supported KMnO4 Benimidazolyl ethan-1-ol + KMnO4/alumina, stirred 20 min, column chromatography 72% yield, white solid
Catalytic condensation using phosphotungstic acid (H3PO4·12WO3·xH2O) in ethanol under reflux o-phenylenediamine + 3-amino-naphthoic acid + PTA catalyst, reflux 6 h; then condensation with aldehyde + PTA, reflux 16 h 76% yield for intermediate; Schiff base derivatives obtained with good purity
Formation of benzimidazole-2-thiol via reaction of o-phenylenediamine with carbon disulfide and KOH in ethanol-water, reflux o-phenylenediamine + CS2 + KOH, ethanol-water, reflux Intermediate for further functionalization

Research Findings and Analytical Data

  • Yields: Reported yields for benzimidazole formation and subsequent aldehyde introduction range from 70% to 95%, depending on conditions and substrates.
  • Purity: Products were confirmed by TLC, NMR, IR, and LC-MS analyses, showing characteristic signals for benzimidazole NH, aromatic protons, and aldehyde groups.
  • Catalysts: Use of eco-friendly catalysts such as phosphotungstic acid enhances reaction efficiency and selectivity.
  • Reaction Times: Typically 6–16 hours for condensation and oxidation steps under reflux conditions.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Catalyst Yield (%) Notes
Acid-catalyzed condensation o-Phenylenediamine + aromatic aldehyde Reflux 16 h, HCl/lactic acid None or acid catalyst ~95 Direct benzimidazole formation
Oxidation of benzimidazolyl alcohol Benzimidazolyl ethan-1-ol Alumina-supported KMnO4, RT, 20 min Alumina-supported KMnO4 72 Converts alcohol to aldehyde
PTA-catalyzed condensation o-Phenylenediamine + 3-amino-naphthoic acid, then aldehyde Reflux 6 h + 16 h, ethanol Phosphotungstic acid (PTA) 76 (intermediate) Eco-friendly catalyst, high purity
Benzimidazole-2-thiol intermediate o-Phenylenediamine + CS2 + KOH Reflux ethanol-water None Intermediate For further functionalization

Q & A

Basic: What are the most reliable synthetic routes for preparing 3-(1H-benzimidazol-2-yl)benzaldehyde, and how are intermediates characterized?

Answer:
A common method involves condensation reactions between o-phenylenediamine derivatives and substituted benzaldehydes. For example, in -(benzimidazol-2-yl)carbazoles are synthesized via cyclization reactions under reflux conditions using ethanol or acetic acid as solvents. Key intermediates like 3-(1H-benzimidazol-2-yl)propan-1-ol () can be prepared using copper(I) chloride as a catalyst. Characterization typically employs:

  • ¹H/¹³C NMR to confirm benzimidazole ring formation and aldehyde proton signals (δ ~9.8–10.2 ppm) ().
  • Mass spectrometry to verify molecular ion peaks ().
  • TLC monitoring for reaction progression ().

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. For example, and report copper(I) complexes with 3-(1H-benzimidazol-2-yl)propanoic acid, revealing:

ParameterValue ()
Crystal systemMonoclinic
Space groupC2/c
Unit cell (Å)a=21.137, b=6.4979, c=16.235
β angle (°)121.949
Refinement using SHELXL ( ) confirms bond lengths (e.g., Cu–N ≈1.95 Å) and hydrogen-bonding networks ( ). Discrepancies in ligand geometry (e.g., planarity of benzimidazole rings) can be resolved by comparing experimental and DFT-calculated structures ( ).

Basic: What spectroscopic techniques are essential for confirming the purity of this compound?

Answer:

  • ¹H NMR : Look for sharp singlet peaks at δ ~10 ppm (aldehyde proton) and absence of o-phenylenediamine signals (δ 6.5–7.5 ppm for aromatic protons) ().
  • FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) ().
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C₁₃H₁₀N₂O requires C: 74.27%, H: 4.80%, N: 13.32%) ().

Advanced: How do hydrogen-bonding patterns influence the supramolecular assembly of benzimidazole derivatives?

Answer:
Graph-set analysis ( ) reveals that N–H···O and C–H···π interactions dominate. In , the copper(I) complex forms a 2D network via N–H···O hydrogen bonds (d≈2.89 Å) between benzimidazole NH and carboxylate oxygen. These interactions stabilize crystal packing and affect solubility. Discrepancies in reported bond angles (e.g., in vs. 13) may arise from substituent effects (e.g., nitro groups increasing planarity), requiring Hirshfeld surface analysis for validation.

Basic: What are the key challenges in optimizing reaction yields for benzimidazole-based aldehyde synthesis?

Answer:

  • Reagent stoichiometry : Excess aldehyde (1.2–1.5 equiv) ensures complete cyclization ().
  • Acid catalysis : HCl or acetic acid accelerates imine formation but may require neutralization ().
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted o-phenylenediamine ().

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

  • Molecular docking : shows derivatives (e.g., compound 9c) binding to enzyme active sites (e.g., COX-2) with docking scores ≤−8.5 kcal/mol.
  • QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with anti-inflammatory IC₅₀ values ( ).
  • ADMET prediction : LogP values (~2.5–3.5) indicate moderate blood-brain barrier permeability ().

Basic: What safety protocols are recommended when handling this compound?

Answer:

  • PPE : Gloves and goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods due to aldehyde volatility ().
  • First aid : Flush exposed skin with water; seek medical attention for ingestion ().

Advanced: How do crystallographic software tools like SHELX address refinement challenges in benzimidazole structures?

Answer:
SHELXL ( ) refines anisotropic displacement parameters for heavy atoms (e.g., Cu) and models disorder in flexible side chains. For example, uses SHELX to achieve R₁ = 0.038 by:

  • Applying TWIN/BASF commands for twinned crystals.
  • Restraining bond distances/angles using DFIX instructions.
    Contradictions in thermal motion parameters (e.g., high Ueq for terminal methyl groups) are resolved via PART instructions.

Basic: What role do benzimidazole derivatives play in medicinal chemistry research?

Answer:

  • Anticancer agents : Copper(I) complexes () induce apoptosis via ROS generation.
  • Anti-inflammatory : N-acetylated derivatives () inhibit COX-2 with IC₅₀ ≈12 µM.
  • Antimicrobial : Thiazole-triazole hybrids () show MIC ≤25 µg/mL against S. aureus.

Advanced: How can researchers address contradictory data in benzimidazole derivative synthesis?

Answer:

  • Reproducibility : Validate reaction conditions (e.g., vs. 9: reflux time impacts yield).
  • Analytical cross-check : Use SC-XRD ( ) to resolve NMR/XRD mismatches (e.g., tautomerism in ).
  • Collaborative validation : Compare elemental analysis () with independent labs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.